molecular formula C9H6BrNO B1322152 4-(4-Bromophenyl)oxazole CAS No. 54289-73-5

4-(4-Bromophenyl)oxazole

Cat. No. B1322152
Key on ui cas rn: 54289-73-5
M. Wt: 224.05 g/mol
InChI Key: JUZBHACCQAUBSC-UHFFFAOYSA-N
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Patent
US06608095B2

Procedure details

To a stirred solution of 2,4′-dibromoacetophenone (9.66 g, 34.8 mmol) in formic acid (42 ml) was added ammonium formate (7.58 g, 120.6 mmol), and the mixture was heated at reflux temperature for 3 hours. The reaction mixture was cooled down to room temperature, and made basic by addition of 50% NaOH aqueous solution. The whole was extracted with CH2H2. The organic layer was washed with brine, dried over MgSO4, and concentrated in vacuo. The residue was purified by flash chromatography eluting with ethyl acetate-hexane (1:5) to give title compound (2.0 g, 26% yield).
Quantity
9.66 g
Type
reactant
Reaction Step One
Quantity
7.58 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
26%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][CH:6]=1)=O.[CH:12]([O-:14])=O.[NH4+:15].[OH-].[Na+]>C(O)=O>[Br:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]2[N:15]=[CH:12][O:14][CH:2]=2)=[CH:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
9.66 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)Br
Name
Quantity
7.58 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
42 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The whole was extracted with CH2H2
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate-hexane (1:5)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=1N=COC1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 25.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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